molecular formula C30H50O25 B8087339 Xylohexaose

Xylohexaose

Cat. No.: B8087339
M. Wt: 810.7 g/mol
InChI Key: MMDRQFODAWORNG-QBYSOWFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Xylohexaose is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar moiety to the growing carbohydrate chain. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex carbohydrates often employs enzymatic synthesis due to the high specificity and mild reaction conditions enzymes offer. Enzymes like glycosyltransferases can catalyze the formation of glycosidic bonds with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, it can serve as a model compound for studying carbohydrate-protein interactions. Its structure mimics that of natural polysaccharides, making it useful in glycomics research.

Medicine

In medicine, it has potential applications in drug delivery systems. The multiple hydroxyl groups can be functionalized to attach therapeutic agents, enhancing their solubility and bioavailability.

Industry

In industry, it can be used in the production of biodegradable polymers. Its carbohydrate backbone provides a renewable resource for creating environmentally friendly materials.

Mechanism of Action

The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other proteins. The interconnected oxane rings provide a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Cellobiose: A disaccharide with two glucose units.

    Maltose: Another disaccharide with two glucose units but different glycosidic linkage.

    Lactose: A disaccharide composed of glucose and galactose.

Uniqueness

What sets this compound apart is its highly branched structure and the presence of multiple oxane rings. This complexity allows for more diverse chemical modifications and interactions compared to simpler disaccharides like cellobiose, maltose, and lactose.

Biological Activity

Xylohexaose, a xylooligosaccharide composed of six xylose units, has garnered attention in recent years for its potential biological activities. This article delves into its biochemical properties, biological effects, and underlying mechanisms, supported by case studies and research findings.

Chemical Structure and Properties

This compound is part of a broader category of xylooligosaccharides (XOS), which are derived from the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls. The structural formula can be represented as follows:

C6H10O5\text{C}_6\text{H}_{10}\text{O}_5

The specific arrangement of the xylose units influences its biological activity, particularly in relation to its interactions with various enzymes and cellular receptors.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of xylooligosaccharides, including this compound. Research indicates that XOS can exert significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that XOS treatment led to a pronounced reduction in cell viability in human leukemia and colorectal cancer cells, with half-maximal inhibitory concentrations (IC50) showing values indicative of selective cytotoxicity against tumor cells compared to normal cells .

Table 1: IC50 Values for this compound in Various Cell Lines

Cell LineIC50 (mg/mL)Selectivity Index
U-937 (Leukemia)0.254.0
MCF-7 (Breast)0.303.5
HT-29 (Colorectal)0.205.0
MRC-5 (Normal)1.00-

The selectivity index (SI) indicates that this compound exhibits higher cytotoxicity towards tumor cells than normal cells, suggesting its potential as a therapeutic agent.

2. Immunomodulatory Effects

This compound has also been shown to modulate immune responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This immunomodulatory effect is crucial for potential applications in inflammatory diseases and cancer therapy.

Case Study: In Vivo Effects on Inflammation

In an animal model, this compound administration resulted in reduced systemic inflammation markers and improved insulin sensitivity in obese rats. This suggests that this compound could play a role in managing metabolic disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Cell Proliferation: this compound induces apoptosis in cancer cells by activating mitochondrial pathways and altering lysosomal function .
  • Cytokine Modulation: By influencing Toll-like receptor signaling pathways, this compound can downregulate inflammatory responses, contributing to its immunomodulatory properties .

Applications in Food and Pharmaceutical Industries

Given its biological activities, this compound is being explored for applications in functional foods and nutraceuticals aimed at disease prevention and health promotion. Its prebiotic properties may enhance gut health by promoting beneficial microbiota growth .

Properties

IUPAC Name

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRQFODAWORNG-QBYSOWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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